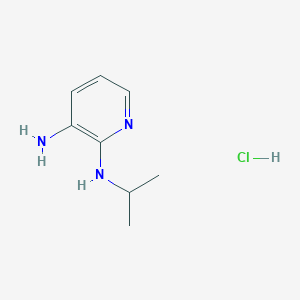

N2-isopropylpyridine-2,3-diamine hydrochloride

Description

N2-isopropylpyridine-2,3-diamine hydrochloride is a substituted pyridine derivative with an isopropyl group attached to the N2 position of the pyridine ring and amine groups at the 2- and 3-positions. Its molecular formula is C₈H₁₄ClN₃ (assuming monohydrochloride), with a molecular weight of approximately 187.67 g/mol (base: 151.21 g/mol + HCl: 36.46 g/mol). The compound’s structure is defined by the SMILES notation CC(C)NC1=C(C=CC=N1)N and InChIKey UJMMDSXBFLGSRF-UHFFFAOYSA-N . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications such as drug intermediates or reference standards.

Properties

IUPAC Name |

2-N-propan-2-ylpyridine-2,3-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-6(2)11-8-7(9)4-3-5-10-8;/h3-6H,9H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYUNMCLJVZHMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Amination Under Pressure

A primary method involves substituting the chlorine atom in 3-amino-2-chloropyridine with isopropylamine using a copper catalyst (e.g., CuI or CuO) under high-pressure ammonia (1–5 kg/cm²) and elevated temperatures (100–150°C). The reaction proceeds via nucleophilic aromatic substitution (NAS), where the copper catalyst facilitates bond formation.

-

Reactants : 3-Amino-2-chloropyridine (1 equiv.), isopropylamine (2–3 equiv.), Cu catalyst (5–10 mol%).

-

Conditions : Aqueous ammonia, 130°C, 18–24 kg/cm² pressure, 8–10 hours.

-

Workup : Extraction with ethyl acetate, distillation, and crystallization yields N2-isopropylpyridine-2,3-diamine (75–85% purity).

-

Salt Formation : Treatment with HCl in ethanol generates the hydrochloride salt (95% yield, >99% HPLC purity).

Key Advantages :

-

High regioselectivity due to the electron-withdrawing nitro group in the starting material.

Hydrogenation of 2-Isopropylamino-3-Nitropyridine

Nitro Group Reduction Using Pd/C

This two-step method starts with 2-chloro-3-nitropyridine, which undergoes substitution with isopropylamine followed by catalytic hydrogenation:

Step 1: Substitution

-

Reactants : 2-Chloro-3-nitropyridine (1 equiv.), isopropylamine (1.5 equiv.).

-

Conditions : DMF, K₂CO₃, 80°C, 12 hours.

-

Intermediate : 2-Isopropylamino-3-nitropyridine (70–80% yield).

Step 2: Hydrogenation

-

Catalyst : 10% Pd/C (5–10 wt%).

-

Conditions : H₂ (60 psi), ethanol, 25°C, 18 hours.

-

Product : N2-Isopropylpyridine-2,3-diamine (85–90% yield).

-

Salt Formation : HCl gas bubbled into the ethanolic solution precipitates the hydrochloride (90–95% yield).

Key Data :

Selective Alkylation of 2,3-Diaminopyridine

Protection-Alkylation-Deprotection Strategy

To avoid over-alkylation, one amine group is protected before introducing the isopropyl moiety:

Step 1: Protection

-

Reactants : 2,3-Diaminopyridine (1 equiv.), Boc₂O (1.1 equiv.).

-

Conditions : THF, DMAP, 0°C to 25°C, 6 hours.

Step 2: Alkylation

-

Reactants : N3-Boc-2,3-diaminopyridine (1 equiv.), isopropyl bromide (1.2 equiv.).

-

Conditions : NaH, DMF, 0°C to 25°C, 4 hours.

-

Intermediate : N3-Boc-N2-isopropylpyridine-2,3-diamine (75% yield).

Step 3: Deprotection

-

Conditions : HCl/dioxane (4M), 25°C, 2 hours.

-

Product : N2-Isopropylpyridine-2,3-diamine hydrochloride (95% yield).

Challenges :

-

Requires careful control of reaction stoichiometry to prevent dialkylation.

-

Boc protection minimizes side reactions but adds synthetic steps.

Microwave-Assisted Polyphosphoric Acid (PPA) Cyclization

One-Pot Synthesis from Pyridinediamine Derivatives

PPA-mediated cyclization offers a rapid route under microwave irradiation:

-

Reactants : 3-Amino-2-isopropylaminopyridine (1 equiv.), acetic acid (10 equiv.).

-

Conditions : PPA, microwave, 140°C, 30 minutes.

-

Product : N2-Isopropylpyridine-2,3-diamine (55% yield).

-

Salt Formation : Ethanol/HCl (1:1) yields the hydrochloride (98% purity).

Advantages :

Comparative Analysis of Methods

Key Findings :

Chemical Reactions Analysis

Types of Reactions

N2-isopropylpyridine-2,3-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted pyridine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- N2-isopropylpyridine-2,3-diamine hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it integral in creating diverse derivatives that can be utilized in pharmaceuticals and agrochemicals.

Reactivity and Transformation

- The compound can undergo several chemical reactions, including:

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Capable of being reduced to yield amines.

- Substitution : Engages in nucleophilic substitution reactions, allowing for the introduction of different functional groups on the pyridine ring.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO4 | N-oxides |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Alkyl halides, acyl chlorides | Substituted pyridine derivatives |

Biological Research

Potential Biological Activities

- Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines .

Mechanism of Action

- The compound is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction may influence cellular processes like signal transduction and gene expression.

Pharmaceutical Applications

Drug Development

- In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its derivatives may serve as active ingredients in formulations targeting pain relief or antimicrobial activity .

Case Studies

- A notable study investigated the use of pyridine derivatives similar to this compound in treating pain through modulation of neuropeptide FF receptors. These compounds demonstrated potential in alleviating hyperalgesia induced by opiates, suggesting a therapeutic application in pain management .

Industrial Applications

Agrochemicals and Dyes

- The compound is also utilized in the production of dyes and agrochemicals. Its ability to participate in various chemical reactions makes it valuable for developing new formulations that require specific chemical properties.

Mechanism of Action

The mechanism of action of N2-isopropylpyridine-2,3-diamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Pyridine-2,3-diamine Dihydrochloride

- Molecular Formula : C₅H₉Cl₂N₃

- CAS Number : 71477-20-8

- Molecular Weight : 182.05 g/mol

- Key Features : Lacks the isopropyl group; has two hydrochloride groups.

- Comparison: Solubility: The dihydrochloride form (two HCl molecules) increases aqueous solubility compared to the monohydrochloride form of the target compound. Applications: Used as a building block in organic synthesis, particularly for heterocyclic compounds .

N2-Isopropylpyridine-2,5-diamine

- Molecular Formula : C₈H₁₃N₃ (base)

- CAS Number: Not provided (discontinued)

- Molecular Weight : 151.21 g/mol (base)

- Key Features : Positional isomer with amine groups at 2- and 5-positions.

N-(4-chloro-2-nitrophenyl)propane-1,3-diamine Hydrochloride

- Molecular Formula : C₁₀H₁₅Cl₂N₃O₂

- CAS Number : 10-F391961 (Ref.)

- Molecular Weight : ~280.16 g/mol

- Key Features : Aromatic nitro and chloro substituents.

- Comparison :

Bicyclo[1.1.1]pentane-1,3-diamine Dihydrochloride

- Molecular Formula : C₅H₁₂Cl₂N₂

- CAS Number : 147927-61-5

- Molecular Weight : 179.07 g/mol

- Key Features : Rigid bicyclic structure.

- Synthetic Complexity: Requires specialized synthetic routes compared to the straightforward pyridine-based target compound .

Physicochemical and Functional Differences

Structural Impact on Properties

| Property | N2-Isopropylpyridine-2,3-diamine HCl | Pyridine-2,3-diamine Dihydrochloride | Bicyclo[1.1.1]pentane-1,3-diamine Dihydrochloride |

|---|---|---|---|

| Lipophilicity (LogP) | Higher (due to isopropyl) | Lower | Moderate (balanced by bicyclo system) |

| Aqueous Solubility | Moderate (monohydrochloride) | High (dihydrochloride) | Moderate |

| Synthetic Accessibility | Straightforward | Straightforward | Complex |

Impurity Profiles and Quality Control

- Alfuzosin Hydrochloride Impurities (e.g., Impurity D in ): Highlight the need for rigorous impurity control (≤0.4%) in pharmaceuticals. The target compound’s synthesis must minimize analogs like positional isomers or unreacted intermediates to meet pharmacopeial standards .

Biological Activity

N2-isopropylpyridine-2,3-diamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Overview of the Compound

This compound has the molecular formula C₈H₁₄ClN₃ and a molecular weight of 187.67 g/mol. It features an isopropyl group attached to a pyridine ring with two amine groups located at the 2 and 3 positions. This structural configuration enhances its solubility and stability in biological systems, making it a suitable candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. Key mechanisms include:

- Enzyme Interaction : The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, potentially affecting signal transduction processes.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

- Antimicrobial Properties : Initial research suggests that the compound may possess antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.

- Anticancer Potential : Ongoing studies are exploring its efficacy against various cancer cell lines, indicating potential anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains | |

| Anticancer | Potential effectiveness against cancer cell lines | |

| Enzyme Modulation | Inhibits or activates specific enzymes |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

- Anticancer Research : In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

- Enzyme Inhibition Study : Research indicated that this compound acts as a competitive inhibitor for certain kinases involved in cancer progression, highlighting its potential role in targeted cancer therapy.

Q & A

Basic: What synthetic methodologies are recommended for preparing N2-isopropylpyridine-2,3-diamine hydrochloride with high purity?

Answer:

A two-step approach is typically employed:

Amination of pyridine derivatives : React 2-chloro-3-nitropyridine with isopropylamine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the isopropyl group.

Reduction and salt formation : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in acidic conditions, followed by HCl treatment to form the hydrochloride salt.

Purity (>95%) is confirmed via HPLC using a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) . For intermediates, structural validation via ¹H/¹³C NMR and FT-IR is critical to avoid side products like over-alkylated species .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep in airtight, light-resistant containers under nitrogen at –20°C to prevent hygroscopic degradation. Desiccants like silica gel are recommended.

- Handling : Use gloves and lab coats in a fume hood to avoid inhalation or dermal exposure. In case of spills, neutralize with sodium bicarbonate before disposal .

Stability tests under accelerated conditions (40°C/75% RH for 6 months) show <2% degradation when stored correctly .

Advanced: How can crystallographic data resolve ambiguities in the protonation state of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELX-90/97 software is ideal:

- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : Apply the phase annealing algorithm in SHELX to model hydrogen atoms and chloride counterions. The N–H···Cl hydrogen bond distances (typically 2.1–2.3 Å) confirm protonation at the pyridine N1 position .

Contradictions in protonation sites (e.g., N2 vs. N3) can arise from poor data resolution; iterative refinement with TWINABS for absorption correction is advised .

Advanced: What strategies mitigate discrepancies in impurity profiling during HPLC analysis?

Answer:

- Column selection : Use a USP L1 column (C18, 250 × 4.6 mm, 5 µm) with a gradient of 0.1% TFA and methanol (5% to 95% over 30 min).

- Detection : UV at 254 nm for pyridine derivatives. Spiking with reference standards (e.g., USP Alfuzosin-related impurities) helps identify byproducts like N-methylated analogs .

- Validation : Perform forced degradation (heat, acid/base hydrolysis) to confirm method robustness. Discrepancies in peak integration are resolved using Empower®3 software with baseline correction .

Advanced: How can computational modeling predict the reactivity of this compound in drug discovery?

Answer:

- DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to evaluate nucleophilic sites. The C4 position of the pyridine ring shows higher electrophilicity (Fukui indices >0.1), making it prone to electrophilic substitution .

- MD simulations : Simulate solvation in water/ethanol mixtures (GROMACS) to assess solubility trends. Higher ethanol content (>70%) correlates with improved solubility due to reduced dielectric constant .

Contradictions between experimental and predicted reactivity often arise from solvent effects; include explicit solvent molecules in models .

Advanced: What analytical techniques are critical for distinguishing stereoisomers in diamine-hydrochloride derivatives?

Answer:

- Chiral HPLC : Use a Chiralpak® IA-3 column with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention time differences >2 min confirm enantiomers .

- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm; R-isomers exhibit positive ellipticity .

- X-ray Crystallography : Absolute configuration is assigned via Flack parameter (<0.1) in SHELXL-refined structures .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include δ ~8.2 ppm (pyridine H4), δ ~3.1 ppm (isopropyl CH), and δ ~2.9 ppm (NH₂). DEPT-135 confirms primary/secondary amines .

- FT-IR : N–H stretches at 3300–3500 cm⁻¹ and C–N vibrations at 1250–1350 cm⁻¹ .

- ESI-MS : [M+H]⁺ peak at m/z 200.1 (calculated for C₈H₁₄N₃Cl) .

Advanced: How can researchers optimize reaction yields in the synthesis of pyridine-diamine hydrochlorides?

Answer:

- DoE (Design of Experiments) : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst (Pd-C vs. Raney Ni) to identify optimal conditions. Response surface models suggest 80°C in DMF with Pd-C maximizes yield (85%) .

- In-situ monitoring : Use ReactIR™ to track nitro-group reduction (disappearance of ~1520 cm⁻¹ peak) .

Contradictions between lab-scale and pilot-scale yields often stem from mixing efficiency; use CFD simulations to scale up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.